![molecular formula C17H17Cl3N2 B14016468 N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline CAS No. 6632-46-8](/img/structure/B14016468.png)
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” is a synthetic organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of chloroethyl and chlorophenyl groups in its structure suggests potential reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” typically involves the reaction of aniline derivatives with chloroethylating agents. A common synthetic route might include:
Starting Materials: Aniline, 4-chlorobenzaldehyde, and 2-chloroethyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Aniline is first reacted with 4-chlorobenzaldehyde to form the Schiff base, which is then treated with 2-chloroethyl chloride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic processes.
Materials Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, particularly in cancer research due to the presence of chloroethyl groups which are known for their alkylating properties.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Chemical Intermediates: Used as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” would depend on its specific application. In medicinal chemistry, for example, it might act as an alkylating agent, forming covalent bonds with DNA and disrupting cellular processes. The molecular targets could include nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the chlorophenyl group.
N,N-bis(2-chloroethyl)-4-methylaniline: Contains a methyl group instead of the chlorophenyl group.
Uniqueness
The presence of both chloroethyl and chlorophenyl groups in “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” makes it unique, potentially offering a combination of reactivity and specificity not found in simpler analogs.
Properties
CAS No. |
6632-46-8 |
|---|---|
Molecular Formula |
C17H17Cl3N2 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H17Cl3N2/c18-9-11-22(12-10-19)17-7-5-16(6-8-17)21-13-14-1-3-15(20)4-2-14/h1-8,13H,9-12H2 |
InChI Key |
RHNYEQRVYXSXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



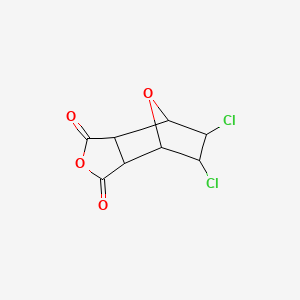
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
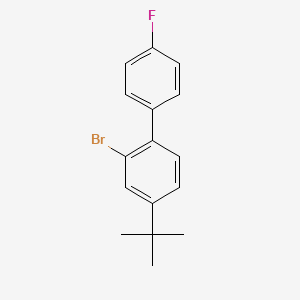

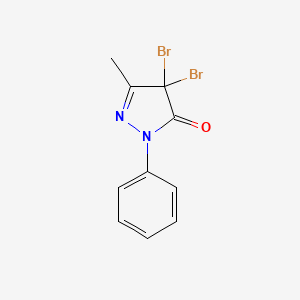
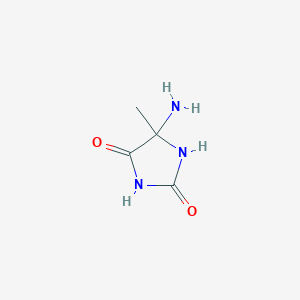


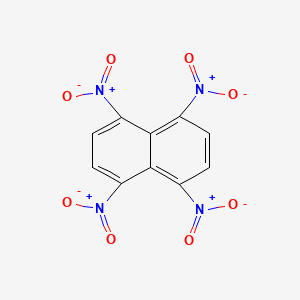
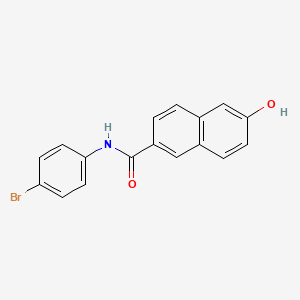
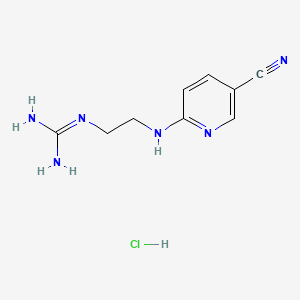

![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
